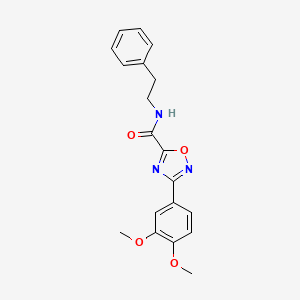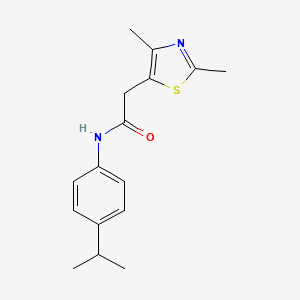
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OXA-23 belongs to the class of oxadiazole derivatives, which has been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is primarily attributed to its ability to inhibit the activity of β-lactamases. β-lactamases are enzymes that are produced by bacteria to degrade β-lactam antibiotics, which are commonly used for the treatment of bacterial infections. This compound acts by binding to the active site of β-lactamases, thereby preventing the degradation of β-lactam antibiotics and enhancing their antimicrobial activity. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth of bacterial colonies and reduce the bacterial load in infected tissues. This compound has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells by regulating various signaling pathways. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and preventing the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its broad-spectrum antimicrobial activity against a wide range of Gram-negative bacteria. This makes it a potential candidate for the treatment of multidrug-resistant bacterial infections. Furthermore, this compound has been shown to possess anticancer and anti-inflammatory activity, which makes it a potential candidate for the treatment of various types of cancer and inflammatory diseases. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer orally. This limits its potential use in clinical settings.
Orientations Futures
There are several future directions for the research and development of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another potential direction is to explore the potential of this compound as a combination therapy with other antimicrobial agents or anticancer drugs to enhance their efficacy. Furthermore, the potential of this compound as a topical agent for the treatment of skin infections and inflammatory skin conditions can also be explored. Finally, the potential of this compound as a lead compound for the development of novel β-lactamase inhibitors can also be explored to combat the growing problem of antibiotic resistance.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit significant antimicrobial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This compound acts by inhibiting the activity of β-lactamases, which are enzymes that are responsible for the resistance of these bacteria to β-lactam antibiotics. This compound has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-14(12-16(15)25-2)17-21-19(26-22-17)18(23)20-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQWJEPJTJZKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)
![methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)



![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)